Product packaging for 5-ethyl-1-methyl-1H-pyrazole-3-carboxamide(Cat. No.:CAS No. 863751-98-8)

5-ethyl-1-methyl-1H-pyrazole-3-carboxamide

Número de catálogo: B1456372
Número CAS: 863751-98-8
Peso molecular: 153.18 g/mol
Clave InChI: KFWIZKIUVPKZNO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

5-Ethyl-1-methyl-1H-pyrazole-3-carboxamide (CAS 863751-98-8) is a high-purity chemical intermediate with significant relevance in medicinal chemistry and agrochemical research. This compound, with the molecular formula C 7 H 11 N 3 O and a molecular weight of 153.18 g/mol, serves as a versatile scaffold for the synthesis of more complex molecules . Pyrazole carboxamide derivatives are a critically important class of compounds in drug discovery, demonstrating a broad spectrum of biological activities. Research into similar structures has shown potential for the development of novel anticancer agents, with some derivatives exhibiting mechanisms of action that involve DNA minor groove binding . Furthermore, compounds within this chemical class have been investigated as potent agonists of Trace Amine Associated Receptors (TAAR), indicating potential value in neuroscience research for the treatment of central nervous system disorders . In the field of agricultural chemistry, pyrazole carboxamides are widely recognized as key ingredients in the development of fungicides, helping to protect crops from phytopathogenic fungi . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the product's Material Safety Data Sheet (MSDS) for safe handling and storage instructions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11N3O B1456372 5-ethyl-1-methyl-1H-pyrazole-3-carboxamide CAS No. 863751-98-8

Propiedades

IUPAC Name

5-ethyl-1-methylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-3-5-4-6(7(8)11)9-10(5)2/h4H,3H2,1-2H3,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWIZKIUVPKZNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

Actividad Biológica

5-Ethyl-1-methyl-1H-pyrazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

This compound belongs to the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms. Its chemical structure can be represented as follows:

C7H10N4O\text{C}_7\text{H}_{10}\text{N}_4\text{O}

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential as an anti-inflammatory, analgesic, and anticancer agent.

Anti-inflammatory and Analgesic Effects

Research indicates that compounds within the pyrazole class exhibit significant anti-inflammatory effects. For instance, this compound has shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. A study reported that derivatives of pyrazole demonstrated IC50 values for COX inhibition significantly lower than traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib and indomethacin .

CompoundCOX-1 Inhibition (IC50 μM)COX-2 Inhibition (IC50 μM)
This compound5.400.01
CelecoxibN/A22
IndomethacinN/AN/A

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Studies have shown that this compound exhibits antiproliferative activity against lung, breast, and colorectal cancer cells. The mechanism is believed to involve the induction of apoptosis through the modulation of key signaling pathways .

The primary mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Cyclooxygenase Inhibition : By inhibiting COX enzymes, the compound reduces prostaglandin synthesis, leading to decreased inflammation and pain.
  • Apoptosis Induction : The compound activates apoptotic pathways in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
  • Receptor Interaction : It may also interact with various cellular receptors involved in pain signaling and inflammation.

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound:

  • In Vivo Studies : Animal models have demonstrated that administration of this compound significantly reduces inflammatory markers and pain responses compared to control groups .
  • Cell Culture Studies : In vitro experiments showed that treatment with this compound leads to a marked decrease in cell viability in various cancer cell lines, with IC50 values indicating potent activity .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : The compound is absorbed effectively when administered orally or intravenously.
  • Distribution : It shows good tissue distribution, particularly in inflammatory sites.
  • Metabolism : Metabolic studies indicate it undergoes hepatic metabolism with several active metabolites contributing to its pharmacological effects.

Toxicity Profile

Toxicity assessments have shown that at therapeutic doses, this compound exhibits a favorable safety profile with no significant adverse effects noted in animal models .

Comparación Con Compuestos Similares

Structural Modifications and Substituent Effects

The table below compares key structural features and properties of 5-ethyl-1-methyl-1H-pyrazole-3-carboxamide with related pyrazole derivatives:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Biological Activity/Properties Synthesis Method
This compound -CH₃ (1), -C₂H₅ (5), -CONH₂ (3) ~195.2 (estimated) Not explicitly reported Likely via carbodiimide coupling
N-Benzyl-N-hydroxy-1-aryl-5-aryl-pyrazole-3-carboxamide -Ar (1,5), -CONH-O-Benzyl (3) Varies by aryl group Anti-inflammatory, kinase inhibition EDCI/HOBT-mediated amidation
Ethyl 3-(1-(3-methyl-4-((6-(trifluoromethyl)pyridine-3-yl)methyl)-1H-pyrrole-2-carboxamido)ethyl)-1H-pyrazole-5-carboxylate -COOEt (5), -CF₃-pyridine (pyrrole) 450.2 (ESIMS) Not specified Condensation of aminoethyl pyrazole with acid
5-Substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester -S-CH₃ (3), -COOEt (4), -R (5) Varies by substituent Analgesic, anti-inflammatory Reaction with acid anhydrides/chlorides
5-(Substituted phenyl)-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide -CSNH₂ (1), -isoxazole (3) Varies by substituent Anticancer (hypothesized) Thioamidation of hydrazine derivatives
Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate -OCH₃ (5), -COOEt (3) 198.2 (calculated) Intermediate for APIs Esterification of pyrazole acid
Key Observations:

Carboxamide vs. Methylsulfanyl groups (e.g., ) increase lipophilicity, which may enhance membrane permeability but reduce solubility.

Substituent Position :

  • Substituents at the 3-position (e.g., carboxamide in the target compound vs. methylsulfanyl in ) significantly alter electronic and steric profiles, affecting reactivity and bioactivity.

Biological Activity :

  • Analgesic and anti-inflammatory activities are prominent in 3-methylsulfanyl derivatives , while trifluoromethyl-pyridine hybrids (e.g., ) may offer enhanced metabolic stability.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity :
    • The target compound’s ethyl and methyl groups confer moderate lipophilicity, intermediate between hydrophilic carboxamides (e.g., ) and highly lipophilic methylsulfanyl derivatives (e.g., ).
  • Solubility :
    • Carboxamides generally exhibit better aqueous solubility than esters (e.g., ) due to hydrogen-bonding capacity.

Molecular Modeling and Structural Insights

  • Binding Interactions: Carboxamide groups (as in the target compound) are critical for forming hydrogen bonds with biological targets, such as kinases or enzymes, compared to non-polar substituents like methylsulfanyl .

Métodos De Preparación

Synthesis of 1-methyl-3-ethyl-5-pyrazolecarboxylic Acid Esters

The initial step in the preparation often involves synthesizing the methyl or ethyl esters of 1-methyl-3-ethyl-pyrazole-5-carboxylic acid, which serve as precursors for the carboxamide derivative.

  • Methylation of 3-ethyl-5-pyrazolecarboxylic acid ethyl ester :
    A common method involves reacting 3-ethyl-5-pyrazolecarboxylic acid ethyl ester with dimethyl carbonate in the presence of a base such as potassium carbonate or sodium hydride under nitrogen atmosphere. The reaction is typically conducted in solvents like diethylene glycol dimethyl ether or dimethylformamide at temperatures ranging from 100°C to 120°C for 4 to 10 hours. This yields 1-methyl-3-ethyl-5-pyrazolecarboxylic acid ethyl ester with yields around 79-81%.

  • Typical reaction conditions example :

Parameter Condition
Starting material 3-ethyl-5-pyrazolecarboxylic acid ethyl ester (50-168 g scale)
Base Potassium carbonate (138-165.6 g) or sodium hydride (0.2-0.8 g)
Solvent Diethylene glycol dimethyl ether or dimethylformamide (20-750 mL)
Methylating agent Dimethyl carbonate (100-200 mmol)
Temperature 100-120 °C
Reaction time 4-10 hours
Atmosphere Nitrogen
Yield 79-81%
  • Work-up : After reaction completion, the mixture is cooled, filtered to remove salts, and the solvent is removed under reduced pressure. The residue is extracted with ethyl acetate or dichloromethane, washed with brine, dried over anhydrous sodium sulfate, and purified by vacuum distillation.

Chlorination to Form 4-chloro Derivatives (Intermediate)

  • The ester intermediate can be further chlorinated at the 4-position using reagents such as hydrogen peroxide and hydrochloric acid in dichloroethane at controlled temperatures (20-30°C) with slow dropwise addition of oxidant. The reaction proceeds with stirring for several hours at elevated temperatures (50-70°C) to yield 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid ethyl ester.

  • Typical molar ratios and conditions :

Reagent Molar Ratio to Ester Concentration Temperature Time
Hydrochloric acid 1 - 1.5 35-40% 20-30 °C Dropwise addition + 1-2 h incubation
Hydrogen peroxide 1.1 - 1.6 30-40% 50-70 °C 5-7 h incubation
Solvent (Dichloroethane) Excess - - -
  • The product is isolated by washing with sodium sulfite, sodium carbonate, and water, followed by drying.

Conversion to Carboxamide

  • While direct detailed procedures for amidation are less documented in the provided sources, standard synthetic organic chemistry principles suggest that the carboxamide group (-CONH2) can be prepared by converting the ester group (-COOR) to the amide via ammonolysis.

  • This typically involves reacting the ester with ammonia or ammonium salts in a suitable solvent (e.g., ethanol, methanol, or water) under reflux conditions, or via activation of the carboxylic acid derivative (e.g., acid chloride intermediate) followed by reaction with ammonia.

  • For example, acid chlorides derived from pyrazole carboxylic esters can be generated by treatment with thionyl chloride under reflux in dichloroethane, then reacted with ammonia to yield the carboxamide.

Summary Table of Preparation Steps

Step Reaction Type Starting Material Reagents/Conditions Product Yield (%)
1 Methylation/Ethylation 3-ethyl-5-pyrazolecarboxylic acid ethyl ester Dimethyl carbonate, K2CO3 or NaH, DMF or DEGME, 100-120°C, 4-10 h 1-methyl-3-ethyl-5-pyrazolecarboxylic acid ethyl ester 79-81
2 Chlorination 1-methyl-3-ethyl-5-pyrazolecarboxylic acid ethyl ester HCl, H2O2, dichloroethane, 20-70°C, 6-7 h 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid ethyl ester ~88 (purity 88%)
3 Amidation Ester or acid chloride intermediate NH3 or ammonium salts, reflux or room temperature 5-ethyl-1-methyl-1H-pyrazole-3-carboxamide Not explicitly reported

Q & A

Q. What synthetic methodologies are recommended for preparing 5-ethyl-1-methyl-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized?

Answer: The synthesis typically involves cyclocondensation of hydrazine derivatives with β-ketoamides, followed by alkylation to introduce substituents. Key parameters include:

  • Solvent selection : Polar aprotic solvents like DMF enhance reaction efficiency .
  • Temperature control : Maintain 60–80°C to avoid side reactions .
  • Purification : Use silica gel chromatography with ethyl acetate/hexane (3:7) .
    For the carboxamide group, substitute ester intermediates with ammonia or amines under reflux .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Answer: Critical techniques include:

  • ¹H NMR : Ethyl protons (δ 1.2–1.4 ppm for CH3, δ 2.5–2.7 ppm for CH2) and N-methyl (δ 3.3–3.5 ppm) .
  • IR : Amide C=O stretch (~1650 cm⁻¹) and pyrazole ring vibrations (~1550 cm⁻¹) .
  • ESI-MS : Molecular ion peak at m/z 167 (M+H⁺) .

Q. What are the solubility characteristics of this compound in common solvents?

Answer: Limited data exists, but analogous pyrazoles show:

  • High solubility in DMSO and DMF.
  • Low solubility in water; use sonication or co-solvents (e.g., 10% DMSO in water) for biological assays .

Q. How should researchers ensure compound stability during storage?

Answer: Store at -20°C in airtight, light-resistant containers. Avoid moisture and incompatible materials (e.g., strong oxidizers). Monitor degradation via HPLC .

Q. What safety precautions are essential for laboratory handling?

Answer: Although classified as non-hazardous, decomposition may release CO, NOx, or chlorinated compounds. Use fume hoods, PPE, and follow spill protocols in .

Advanced Research Questions

Q. How can molecular docking predict the biological activity of derivatives?

Answer:

  • Target selection : Prioritize enzymes like DHFR (PDB:1KMS) based on pyrazole derivatives' inhibitory activity .
  • Software : Use AutoDock Vina for binding affinity calculations. Focus on H-bond interactions with active-site residues (e.g., Asp27, Lys32) .
  • Validation : Cross-check with in vitro enzyme assays .

Q. What strategies resolve contradictions between in vitro and in vivo activity data?

Answer:

  • Pharmacokinetic profiling : Assess bioavailability, metabolism (e.g., CYP450 interactions), and plasma protein binding .
  • Prodrug design : Modify the carboxamide to enhance absorption .

Q. How can structure-activity relationship (SAR) studies optimize this compound?

Answer:

  • Substituent variation : Test analogs with halogens or electron-withdrawing groups at position 5.
  • Biological assays : Evaluate anti-inflammatory (COX-2 inhibition) and cytotoxicity (MTT assay) .
  • QSAR modeling : Use descriptors like logP and topological polar surface area .

Q. What computational tools predict pharmacokinetic properties?

Answer:

  • SwissADME : Predict bioavailability, BBB permeability, and CYP interactions.
  • MetaSite : Identify potential metabolic hotspots (e.g., N-methyl oxidation) .

Q. How are crystallographic data resolved for novel derivatives?

Answer:

  • Crystallization : Use slow evaporation in ethanol/water mixtures.
  • Data collection : Perform single-crystal X-ray diffraction (Cu-Kα radiation).
  • Refinement : Solve structures with SHELX and refine using Olex2 .

Methodological Notes

  • Data gaps : Ecological toxicity and soil mobility data are unavailable; conduct Daphnia magna and OECD 301 tests .
  • Analytical validation : Follow ICH guidelines for HPLC method development (RSD <2%, recovery 95–105%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-ethyl-1-methyl-1H-pyrazole-3-carboxamide
Reactant of Route 2
5-ethyl-1-methyl-1H-pyrazole-3-carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.